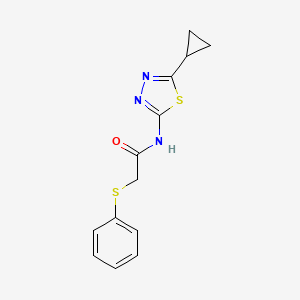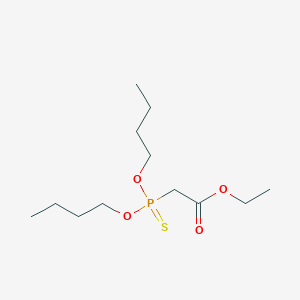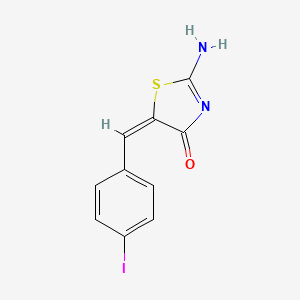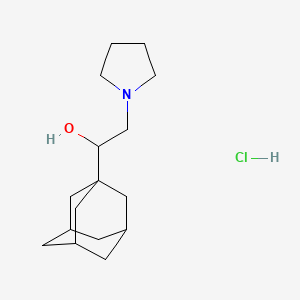
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By blocking the sigma-1 receptor, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide may modulate the activity of various neurotransmitter systems, such as dopamine, serotonin, and glutamate, which are implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to improve cognitive function and reduce amyloid-beta levels in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific modulation of cellular processes. However, one limitation is that 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has a relatively short half-life and may require frequent dosing in animal experiments.
Orientations Futures
Future research on 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on elucidating its mechanism of action in different neurological disorders and identifying potential biomarkers for patient selection. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could be studied in combination with other drugs to assess its potential synergistic effects. Finally, the development of more potent and selective sigma-1 receptor antagonists could lead to the discovery of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide involves the reaction of 3-methyl-2-thiophenecarboxylic acid with N-phenylpiperazine in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 1-azepanecarboxylic acid to yield 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Applications De Recherche Scientifique
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-13-22-17(14)16-10-6-3-7-12-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11,13,16H,3,6-7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQMRXJSKQMIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B5232805.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)

![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)